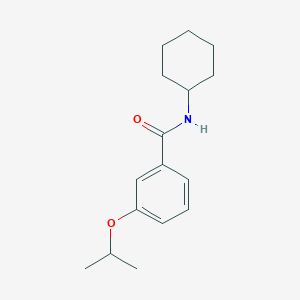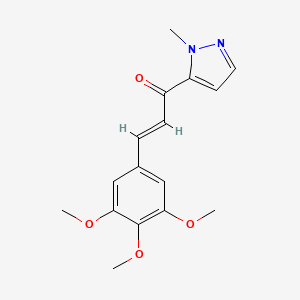![molecular formula C21H26N4O3S B5500337 1-acetyl-N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-piperidinecarboxamide](/img/structure/B5500337.png)
1-acetyl-N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thieno[2,3-b]pyridine derivatives involves reactions such as the condensation of amino-thieno[2,3-b]pyridines with dimethylformamide/phosphoroxide chloride or reactions of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines with amines. These processes result in compounds with potential pharmacological activities due to their unique structural features (Wagner et al., 1993).
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives, akin to our compound of interest, showcases a complex arrangement that contributes to their chemical behavior and potential interactions. These structures are often characterized by NMR and IR spectroscopy, revealing their detailed chemical environment and the spatial arrangement of atoms (Bijev et al., 2003).
Chemical Reactions and Properties
Thieno[2,3-b]pyridine derivatives engage in various chemical reactions, including cycloadditions, substitutions, and transformations that lead to a wide range of compounds with diverse functionalities. These reactions are pivotal for the synthesis of compounds with specific properties and potential applications (Prek et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular makeup. Investigations often involve X-ray crystallography and differential scanning calorimetry to understand these properties in detail (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, stability, and degradation pathways, are crucial for determining the potential applications of these compounds. Studies focus on their behavior under various conditions to elucidate their reactivity patterns and stability profiles (Wagner et al., 1993).
科学的研究の応用
Metabolism and Pharmacokinetics
- Studies on compounds like L-735,524, a potent HIV-1 protease inhibitor, delve into metabolic profiles in humans, identifying major metabolic pathways and characterizing metabolites through technologies like HPLC-UV, NMR, and MS. This research is critical for understanding how drugs are processed in the body, which influences dosing, efficacy, and safety profiles (Balani et al., 1995).
Toxicology and Exposure Assessment
- Investigations into exposure to compounds such as acrylamide, through oral and dermal routes, assess metabolite formation and elimination kinetics. Such studies are essential for evaluating the health risks associated with exposure to environmental and dietary xenobiotics, contributing to the development of safety guidelines and regulatory policies (Fennell et al., 2005).
Diagnostic and Therapeutic Applications
- Research on novel compounds targeting specific receptors, like orexin 1 and 2 receptor antagonists (e.g., SB-649868) for insomnia treatment, highlights the therapeutic applications of chemical compounds. These studies include profiling disposition, metabolism, and identifying principal circulating components and metabolites, which inform the development and optimization of new drugs (Renzulli et al., 2011).
Food Safety and Dietary Assessment
- Assessments of dietary exposure to potentially harmful compounds, such as heterocyclic aromatic amines from cooked meats, focus on identifying sources of exposure and related health risks. This research supports public health recommendations and interventions aimed at reducing exposure to carcinogens in the diet (Zapico et al., 2022).
作用機序
将来の方向性
特性
IUPAC Name |
1-acetyl-N-[4,5-dimethyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-13-14(2)29-21(18(13)20(28)23-12-16-5-4-8-22-11-16)24-19(27)17-6-9-25(10-7-17)15(3)26/h4-5,8,11,17H,6-7,9-10,12H2,1-3H3,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQXIQGWRSEYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)NC(=O)C3CCN(CC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5500271.png)
![6'-amino-3'-ethyl-2-methyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5500273.png)
![allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5500281.png)
![3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500288.png)
![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5500296.png)
![1-[(3-phenyl-2-quinoxalinyl)amino]-2-propanol](/img/structure/B5500298.png)

![4-{2-[(2-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5500315.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5500320.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide](/img/structure/B5500329.png)
![ethyl 4-[4-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5500345.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)
